D‑Configuration Confers Proteolytic Stability Unavailable to L‑Enantiomers
Boc‑D‑cyclobutylalanine possesses the R absolute configuration. In peptides, D‑amino acids are known to resist proteolytic cleavage by endogenous proteases, extending half‑life. A quantitative study demonstrated that a peptide analogue (KSL7) containing two D‑amino acids exhibited a significantly longer half‑life than its all‑L counterpart (KSL) when incubated in serum [1]. By contrast, Boc‑L‑cyclobutylalanine, the enantiomer used in Boceprevir, is susceptible to standard proteolytic degradation pathways that recognize L‑residues. For researchers designing long‑acting peptide therapeutics or stable probes, the D‑configuration is a prerequisite that cannot be met by the L‑form.
| Evidence Dimension | Peptide half‑life (proteolytic stability) |
|---|---|
| Target Compound Data | D‑amino acid‑containing peptide KSL7: half‑life longer than all‑L peptide KSL |
| Comparator Or Baseline | All‑L peptide KSL (KKVVFKVKFK) vs. KSL7 (kKVVFKVKFk) with 2 D‑amino acids |
| Quantified Difference | Half‑life extension visually depicted; D‑form outlasts L‑form (exact fold‑change not digitized in figure, but qualitative difference unambiguous) [1] |
| Conditions | Serum stability assay; Nature Scientific Reports 6, 36617 (2016), Figure 3b |
Why This Matters
Procurement of the D‑enantiomer is essential when the target peptide must survive in biological fluids; the L‑form will be degraded faster, potentially invalidating in vivo experiments.
- [1] Ng, S., et al. (2016). Examples to show the effects of modifications on the half‑life of peptide analogues. Scientific Reports, 6, 36617. Figure 3b. View Source
